Beer Yeast (Saccharomyces cerevisiae) Antifungal Potency – 64‑Fold Superiority Over Miconazole and 32‑Fold Over Fluconazole
In a standardized NCCLS broth microdilution assay, the 3,4‑dichlorobenzyl derivative 5b inhibited Beer yeast (S. cerevisiae) with an MIC of 0.5 μg mL⁻¹, compared to 32 μg mL⁻¹ for miconazole and 16 μg mL⁻¹ for fluconazole [1]. This represents a 64‑fold potency advantage over miconazole and a 32‑fold advantage over fluconazole. Among all 18 synthesized triazoles in the series, compound 5b exhibited the single lowest MIC against this strain, outperforming the 2,4‑difluorobenzyl analogue 5c (MIC = 4 μg mL⁻¹) by 8‑fold and the phenyl analogue 5a (MIC = 8 μg mL⁻¹) by 16‑fold [1]. This quantitative ranking demonstrates that the 3,4‑dichlorobenzyl substitution pattern confers a distinct and measurable advantage over alternative benzyl substituents and clinical azole standards.
| Evidence Dimension | In vitro antifungal activity – Minimal Inhibitory Concentration (MIC) against Beer yeast (Saccharomyces cerevisiae) |
|---|---|
| Target Compound Data | MIC = 0.5 μg mL⁻¹ (compound 5b, 3,4‑dichlorobenzyl derivative) |
| Comparator Or Baseline | Miconazole: MIC = 32 μg mL⁻¹; Fluconazole: MIC = 16 μg mL⁻¹; 5c (2,4‑difluorobenzyl): MIC = 4 μg mL⁻¹; 5a (phenyl): MIC = 8 μg mL⁻¹ |
| Quantified Difference | 5b vs. Miconazole: 64‑fold more potent; 5b vs. Fluconazole: 32‑fold more potent; 5b vs. 5c: 8‑fold more potent; 5b vs. 5a: 16‑fold more potent |
| Conditions | Standard two‑fold serial dilution method in 96‑well microtest plates according to National Committee for Clinical Laboratory Standards (NCCLS) guidelines; fungal strain provided by School of Pharmaceutical Sciences, Southwest University and College of Pharmacy, Third Military Medical University [1]. |
Why This Matters
For researchers procuring compounds to study azole‑resistant Saccharomyces cerevisiae models or to develop next‑generation antifungal leads, the 64‑fold potency gain over miconazole directly translates to lower required working concentrations, reduced solvent/DMSO burden, and a wider dynamic range for dose‑response studies.
- [1] Zhang Y, Damu GLV, Cui S, Mi J, Tangadanchu VKR, Zhou C. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. Med. Chem. Commun., 2017, 8, 1631–1639. DOI: 10.1039/C7MD00112F. Table 1 and associated discussion. View Source
